2,3-Bis(4-chlorophenyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-chlorophenyl)pyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 2 and 3 positions of the pyrazine ring. Pyrazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-chlorophenyl)pyrazine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazine compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and catalytic processes may also be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-chlorophenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitronium ion for nitration). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include pyrazine N-oxides, reduced pyrazine derivatives, and substituted pyrazine compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
2,3-Bis(4-chlorophenyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-chlorophenyl)pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Bis(4-chlorophenyl)pyrazine include:
- 2,3-Bis(4-fluorophenyl)pyrazine
- 2,3-Bis(4-bromophenyl)pyrazine
- 2,3-Bis(4-methylphenyl)pyrazine
Uniqueness
This compound is unique due to the presence of chlorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs with different substituents .
Properties
CAS No. |
92405-80-6 |
---|---|
Molecular Formula |
C16H10Cl2N2 |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2,3-bis(4-chlorophenyl)pyrazine |
InChI |
InChI=1S/C16H10Cl2N2/c17-13-5-1-11(2-6-13)15-16(20-10-9-19-15)12-3-7-14(18)8-4-12/h1-10H |
InChI Key |
BDSBOEVLPLPFOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=C2C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.